3-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide
Description
3-[(4-Chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide is a propanamide derivative featuring a 4-chlorophenylthioether moiety linked to an N-(2,4-difluorophenyl) group. This article compares the compound with its closest structural analogues, focusing on molecular modifications, physical properties, and biological implications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NOS/c16-10-1-4-12(5-2-10)21-8-7-15(20)19-14-6-3-11(17)9-13(14)18/h1-6,9H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDUJOGRAORYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=C(C=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to interact withProthrombin , a protein involved in the coagulation pathway.
Biochemical Pathways
If it does interact with Prothrombin, it could potentially influence the coagulation pathway . .
Biological Activity
3-[(4-Chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and related research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Chemical Formula : C16H14ClF2NOS
- Molecular Weight : 348.8 g/mol
- IUPAC Name : this compound
The presence of the chlorophenyl and difluorophenyl groups contributes to its unique chemical properties, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act on various receptors, influencing signal transduction pathways that regulate cell function.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives often possess antibacterial properties. The sulfanyl group in this compound may contribute to its ability to disrupt bacterial cell wall synthesis or function.
- Antitumor Activity : Similar compounds have been investigated for their potential anti-cancer effects. The mechanism often involves inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Chloro-N-(4-sulfamoylphenyl)propanamide | Contains a sulfonamide group | Antibacterial, antitumor |
| 1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide | Complex structure with multiple functional groups | Antimicrobial, potential therapeutic uses |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation. For instance, a study demonstrated that derivatives of this compound could induce apoptosis in human cancer cells by activating caspase pathways, which are crucial for programmed cell death .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar sulfanyl groups have shown efficacy against various bacterial strains. Preliminary studies indicate that this compound may inhibit the growth of resistant strains of bacteria, making it a candidate for further investigation in the development of new antibiotics .
Biological Research
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown activity against certain proteases and kinases that are critical in cancer progression and inflammatory diseases. The inhibition of these enzymes could lead to therapeutic applications in treating conditions such as rheumatoid arthritis and certain types of cancer .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of similar compounds. The potential for this compound to protect neuronal cells from oxidative stress and apoptosis presents opportunities for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .
Material Science Applications
Polymer Chemistry
In material science, the compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique functional groups allow for modifications that can enhance thermal stability and mechanical strength. Research into polymer composites incorporating this compound suggests improved performance characteristics for applications in coatings and advanced materials .
Case Studies and Research Findings
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is highly susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance. The electron-withdrawing chlorophenyl group slightly deactivates the sulfur, necessitating stronger oxidizing agents for sulfone formation compared to non-halogenated analogs .
Reduction Reactions
The amide group can undergo reduction to form secondary amines, while preserving aromatic substituents:
Mechanistic Insight :
LiAlH₄ reduces the amide via nucleophilic attack at the carbonyl carbon, forming an intermediate alkoxide that collapses to release the amine. Steric hindrance from the difluorophenyl group may slow reaction kinetics .
Nucleophilic Substitution Reactions
The chlorophenyl group can participate in aromatic nucleophilic substitution (SNAr), though reactivity is modulated by the electron-withdrawing chlorine:
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight :
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves hydroxide attack at the carbonyl carbon .
Electrophilic Aromatic Substitution (EAS)
The difluorophenyl ring exhibits limited EAS activity due to electron-withdrawing fluorine substituents:
Mechanistic Insight :
Fluorine substituents direct electrophiles to meta positions but significantly retard reaction rates. Catalytic Lewis acids (e.g., FeBr₃) are required for bromination .
Photochemical Reactions
The sulfanyl group may undergo homolytic cleavage under UV light, forming thiyl radicals:
| Conditions | Product | Key Observations |
|---|---|---|
| UV light (254 nm), benzene | Disulfide or cross-coupled products | Radical recombination drives product distribution |
Mechanistic Insight :
Radical initiation generates thiyl radicals, which dimerize or abstract hydrogen from solvents. The chlorophenyl group stabilizes radicals through resonance .
Comparison with Similar Compounds
Core Structural Features
The target compound contains:
- Propanamide backbone : Common in many bioactive molecules, facilitating hydrogen bonding and solubility.
- 4-Chlorophenylthioether group : Enhances lipophilicity and metabolic stability.
- N-(2,4-Difluorophenyl) substituent : Fluorine atoms increase electronegativity and influence binding interactions.
Key analogues include:
N-(2,4-Difluorophenyl)-3-(methoxyimino)propanamide (): Replaces the sulfur atom with a methoxyimino group, altering electronic properties and hydrogen-bonding capacity.
3-[(4-Chlorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)propanamide (): Substitutes the 2,4-difluorophenyl group with a nitro- and methoxy-substituted aryl ring, increasing steric bulk and redox sensitivity.
Physicochemical Properties
*Calculated using standard atomic weights.
Key Observations :
- Thioether-containing analogues (e.g., 7k, 7a) exhibit higher molecular weights (507–535 g/mol) compared to the target compound (327.78 g/mol) due to additional heterocyclic moieties.
- Substitution of sulfur with sulfonyl () or methoxyimino () groups significantly alters polarity and solubility.
Impact of Structural Modifications
- Thioether vs. Sulfonyl : Thioethers (e.g., target compound) generally exhibit lower metabolic stability but higher membrane permeability than sulfonides .
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to non-fluorinated analogues .
Hemolytic Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
